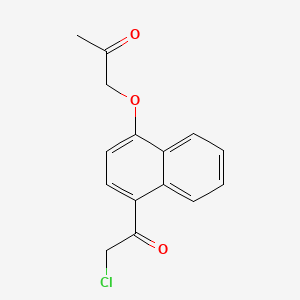
1'-Acetonaphthone, 4'-(acetonyloxy)-2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- is a chemical compound with a complex structure that includes a naphthalene ring substituted with an acetyl group, an acetonyloxy group, and a chlorine atom
Méthodes De Préparation
The synthesis of 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- typically involves multi-step organic reactions One common synthetic route starts with the acetylation of naphthalene to form 1-acetylnaphthalene This intermediate is then subjected to chlorination to introduce the chlorine atom at the 2-position
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the chlorine atom, depending on the reducing agent.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Esterification and Hydrolysis: The acetonyloxy group can undergo esterification to form more complex esters or hydrolysis to revert to the original alcohol and acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: This compound can be used as a probe to study enzyme-catalyzed reactions, particularly those involving acetylation and chlorination.
Medicine: Derivatives of this compound may exhibit biological activity, including anti-inflammatory, antiviral, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry: It is used in the production of dyes, fragrances, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit or activate enzymes involved in acetylation or chlorination reactions. The acetonyloxy group can act as a leaving group, facilitating nucleophilic substitution reactions. The chlorine atom can participate in electrophilic aromatic substitution, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- can be compared with similar compounds such as:
1-Acetylnaphthalene: Lacks the acetonyloxy and chlorine substituents, making it less reactive in certain chemical reactions.
2-Chloro-1-acetylnaphthalene: Similar structure but lacks the acetonyloxy group, affecting its reactivity and applications.
4’-Acetonyloxy-1-acetylnaphthalene:
The presence of both the acetonyloxy and chlorine groups in 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- makes it unique and versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
73622-69-2 |
|---|---|
Formule moléculaire |
C15H13ClO3 |
Poids moléculaire |
276.71 g/mol |
Nom IUPAC |
1-[4-(2-chloroacetyl)naphthalen-1-yl]oxypropan-2-one |
InChI |
InChI=1S/C15H13ClO3/c1-10(17)9-19-15-7-6-12(14(18)8-16)11-4-2-3-5-13(11)15/h2-7H,8-9H2,1H3 |
Clé InChI |
DRZGRVYAIDGBMC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


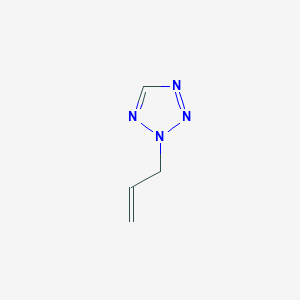
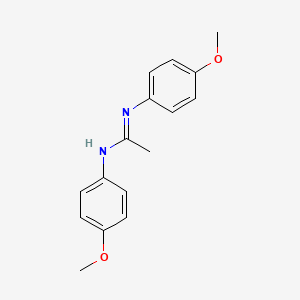
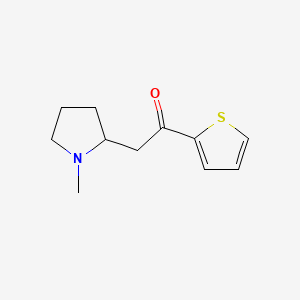
![3-[(E)-Phenyldiazenyl]-2,1-benzoxazole](/img/structure/B14453915.png)
![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)

![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)
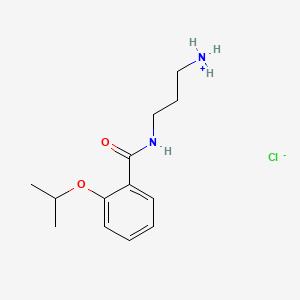



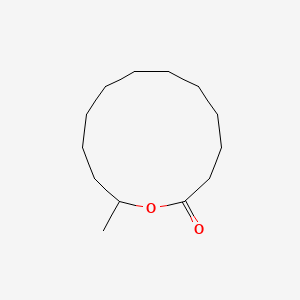
![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)

